N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide
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Overview
Description
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate sulfonylating agent. One common method includes the use of methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the sulfonamide.
Scientific Research Applications
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide
- N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tosylamide
Uniqueness
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide is unique due to its specific structural features, such as the methanesulfonamide group, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications .
Biological Activity
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide is a compound with potential therapeutic applications due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C10H16N2O2S
- Molecular Weight : 224.31 g/mol
- SMILES Notation : CC(CN1C(=O)C=C(N=C1C)S(=O)(=O)O)C
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects on cancer cells, inflammation, and other disease models.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies show that it can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MV4-11 (acute myeloid leukemia), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 0.299 µM to 0.500 µM across different cell lines, indicating potent activity against these cancer types .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of CDK9 : The compound selectively inhibits cyclin-dependent kinase 9 (CDK9), which plays a critical role in the regulation of transcription and cell cycle progression .
- Induction of Apoptosis : It promotes apoptosis through the activation of caspase pathways, leading to cell death in malignant cells .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application:
- Absorption : The compound is orally bioavailable with favorable solubility profiles.
- Metabolism : It undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
- Toxicity Studies : Preliminary studies suggest a low toxicity profile at therapeutic doses, but further investigations are required to fully assess its safety .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
Properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-7-6-8(10-11(7)2)4-5-9-14(3,12)13/h6,9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURHSQSFIGHWKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.